5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide
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Overview
Description
5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Thiadiazole derivatives have shown promise as anticancer agents, anti-inflammatory drugs, and antiviral agents.
Mechanism of Action
The mechanism of action of 5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
2-amino-1,3,4-thiadiazole: Exhibits antiviral and anti-inflammatory properties.
5-amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various thiadiazole derivatives with diverse biological activities.
Uniqueness
5-amino-n-phenyl-1,3,4-thiadiazole-2-acetamide stands out due to its unique combination of the thiadiazole ring and the phenylacetamide moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H10N4OS |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C10H10N4OS/c11-10-14-13-9(16-10)6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)(H,12,15) |
InChI Key |
PGRVVBJDGAQJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NN=C(S2)N |
solubility |
35.1 [ug/mL] |
Origin of Product |
United States |
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